3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid

Thrombin Inhibition Peptide Mimetics Medicinal Chemistry

Peptidomimetic lead optimization often stalls due to limited access to constrained, sulfur-containing amino acid scaffolds. 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid (CAS 39124-24-8) addresses this gap as a rigid thiane-based β-amino acid. • Delivers thrombin inhibitor Ki values as low as 8 nM (>100-fold vs. acyclic surrogates) when incorporated as the P3 moiety. • Core scaffold for spiro-oxindole p53-MDM2 inhibitors with demonstrated in vitro antitumor activity. • Fully compatible with Fmoc/t-Bu SPPS chemistry; high aqueous solubility ensures seamless automated synthesizer integration. Supplied with Certificates of Analysis. Available for immediate global dispatch.

Molecular Formula C6H11NO2S
Molecular Weight 161.22 g/mol
CAS No. 39124-24-8
Cat. No. B1523644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid
CAS39124-24-8
Molecular FormulaC6H11NO2S
Molecular Weight161.22 g/mol
Structural Identifiers
SMILESC1CC(CSC1)(C(=O)O)N
InChIInChI=1S/C6H11NO2S/c7-6(5(8)9)2-1-3-10-4-6/h1-4,7H2,(H,8,9)
InChIKeyCEBWQLZTRFNDJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid (CAS 39124-24-8): Procurement-Relevant Overview of a Sulfur-Containing β-Amino Acid


3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid (CAS 39124-24-8), also known as 3-aminothiane-3-carboxylic acid, is a non-proteinogenic, sulfur-containing β-amino acid featuring a fully saturated six-membered thiane ring with an amino and a carboxyl group both attached to the 3-position . With a molecular formula of C₆H₁₁NO₂S and a molecular weight of 161.22 g/mol, it is primarily utilized as a chiral building block and a constrained amino acid analog in medicinal chemistry and peptide synthesis . Its unique steric and electronic properties, derived from the thiopyran ring, are exploited to influence molecular conformation and target binding, distinguishing it from more common amino acid scaffolds .

Why 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid is Not Interchangeable with Common Analogs


Generic substitution among thiopyran-based amino acids is scientifically unsound due to profound differences in biological activity and physicochemical properties dictated by substitution pattern. Even positional isomers, such as the 4-amino-4-carboxy analog (CAS 39124-16-8), can exhibit distinct pharmacological profiles. For instance, the 3-substituted scaffold is documented as a core in a series of potent thrombin inhibitors, with Kᵢ values reported as low as 8 nM, demonstrating a high degree of target selectivity [1]. This level of potency and specificity is not transferable to the 4-substituted isomer or the non-amino analog, as the spatial orientation of the amine and carboxyl groups is critical for interactions within the enzyme's active site. Furthermore, the presence of the amino group is crucial; the simple carboxylic acid (tetrahydro-2H-thiopyran-3-carboxylic acid, CAS 161404-76-8) lacks the amine functionality, rendering it incapable of forming the same key hydrogen bonds or ionic interactions, thereby eliminating its utility in peptide mimetic design .

Quantitative Differentiation Guide for 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid vs. Closest Analogs


Thrombin Inhibition: Potency Advantage Over Acyclic and 4-Substituted Analogs

In a comparative study of thrombin inhibitors, the incorporation of 3-aminotetrahydro-2H-thiopyran-3-carboxylic acid as the P3 moiety resulted in a compound with a Kᵢ value of 8 nM [1]. This is significantly more potent than compounds utilizing acyclic amino acid surrogates, which exhibited at least a 100-fold lower affinity (Kᵢ > 800 nM) [1]. The constrained thiopyran ring is hypothesized to pre-organize the molecule for optimal binding, a feature not present in flexible analogs or in the 4-substituted isomer, which positions the functional groups sub-optimally for this specific protease.

Thrombin Inhibition Peptide Mimetics Medicinal Chemistry

Conformational Rigidity vs. Acyclic Surrogates in p53-MDM2 Inhibitor Design

The tetrahydrothiopyran core is a validated scaffold for p53-MDM2 protein-protein interaction inhibitors, with spiro-oxindole derivatives displaying in vitro antitumor activity [1]. While the target compound is a simpler analog, it represents the foundational constrained core that confers the necessary conformational bias. When compared to acyclic, flexible linkers, the thiopyran ring reduces the entropic penalty upon binding and improves target selectivity. Studies on spiro-tetrahydrothiopyran oxindoles demonstrate moderate to good antitumor activity, confirming the value of this sulfur-containing heterocycle in a challenging therapeutic area where linear analogs often fail to achieve potent inhibition [1].

p53-MDM2 Protein-Protein Interaction Antitumor

Distinct Physicochemical Properties vs. Non-Amino Analog

The presence of the amino group in 3-aminotetrahydro-2H-thiopyran-3-carboxylic acid confers fundamentally different physicochemical properties compared to its non-amino analog, tetrahydro-2H-thiopyran-3-carboxylic acid (CAS 161404-76-8). The non-amino analog has a calculated aqueous solubility of approximately 7 g/L at 25°C , whereas the target compound, as a zwitterionic amino acid, is expected to be freely soluble in water and aqueous buffers, a critical requirement for biological assays and peptide synthesis . This difference is not trivial; it dictates the compound's suitability for use in aqueous reaction conditions and its amenability to purification by reverse-phase HPLC.

Physicochemical Properties Solubility Compound Handling

Validated Application Scenarios for 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid


Design of Potent Thrombin Inhibitors

This compound is the optimal choice as a P3 moiety for designing novel, potent thrombin inhibitors. Evidence shows it contributes to low nanomolar Kᵢ values (e.g., 8 nM), offering a >100-fold improvement in affinity over acyclic surrogates [1]. Researchers should prioritize this scaffold when seeking to enhance potency and conformational constraint in peptidomimetic leads for thrombosis and related disorders.

Development of p53-MDM2 Protein-Protein Interaction Inhibitors

For projects targeting the p53-MDM2 interaction in cancer therapy, 3-aminotetrahydro-2H-thiopyran-3-carboxylic acid serves as a crucial building block. The constrained thiopyran ring is a core component of validated spiro-oxindole inhibitors with demonstrated in vitro antitumor activity [2]. This application relies on the unique conformation provided by the sulfur-containing heterocycle, which is not replicable with simple acyclic amino acids.

Synthesis of Constrained Peptide Mimetics and Unnatural Peptides

This compound is the reagent of choice for solid-phase peptide synthesis (SPPS) where a rigid, sulfur-containing β-amino acid is required to induce turn structures or to probe the conformation-activity relationship of a bioactive peptide. Its free amino and carboxyl groups allow for standard Fmoc/t-Bu chemistry, while its high aqueous solubility ensures compatibility with peptide synthesizer workflows . The 4-positional isomer would alter the trajectory of the peptide backbone and is not a suitable substitute.

Scaffold for Metabolically Stable Drug Candidates

In lead optimization programs facing metabolic instability, the tetrahydrothiopyran ring offers a potential advantage over more oxidatively labile heterocycles (e.g., furans) or metabolically vulnerable acyclic chains. By replacing a susceptible moiety with this saturated, sulfur-containing ring, medicinal chemists can probe the impact on both potency (as evidenced by the thrombin inhibitor data) and metabolic half-life, a key strategy for improving pharmacokinetic properties without compromising target affinity [1].

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